molecular formula C25H27N5O2S B2944187 N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111222-00-4

N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2944187
CAS RN: 1111222-00-4
M. Wt: 461.58
InChI Key:
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Description

“N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of such compounds often involves heterocyclization of substituted amino-triazoles with bifunctional compounds under different experimental settings . The specific synthesis process for this compound is not available in the retrieved data.

Scientific Research Applications

Computational Prediction and Synthesis

A study focused on the virtual library modeling of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, including compounds structurally similar to N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide. The study utilized PASS and GUSAR software for predicting the biological activity and acute toxicity of these compounds. It revealed potential antineurotic activity, suggesting these compounds as candidates for male reproductive and erectile dysfunction treatment. The compounds were classified as slightly toxic or practically nontoxic, indicating their safety for further research (Danylchenko, Drushlyak, & Kovalenko, 2016).

Structural and Molecular Investigations

Another study involved the synthesis of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides, which share a core structure with the compound of interest. This research detailed the crystal and molecular structure of these derivatives, providing insight into their potential reactivity and applications in various fields, such as material science or pharmaceuticals (Crabb et al., 1999).

Antimicrobial and Antileishmanial Activities

Research on the antimicrobial and antileishmanial activities of novel triazolo[4,3-a]quinoline derivatives, which are chemically related to the compound , showed promising results against primary pathogens. This study highlights the potential of these compounds in addressing infectious diseases and contributing to the development of new antimicrobial agents. The evaluation of their bioactivity underscores the importance of structural features in mediating biological effects, suggesting a broader application of such molecules in therapeutic interventions (Madkour, El-Hashash, Salem, & Mahmoud, 2018).

properties

IUPAC Name

N-cyclopentyl-1-[(2,5-dimethylphenyl)methylsulfanyl]-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c1-15-8-9-16(2)18(12-15)14-33-25-28-27-24-29(3)23(32)20-11-10-17(13-21(20)30(24)25)22(31)26-19-6-4-5-7-19/h8-13,19H,4-7,14H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTGAECSWZCGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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